Home > Products > Screening Compounds P100933 > 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea - 1396843-21-2

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Catalog Number: EVT-2689891
CAS Number: 1396843-21-2
Molecular Formula: C15H17N5O
Molecular Weight: 283.335
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is not detailed in the available sources.

Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea” is characterized by a pyrrolidine ring attached to a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Overview

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a chemical compound that belongs to the class of urea derivatives, characterized by the presence of a pyrimidine ring substituted with a pyrrolidine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Source

The compound can be synthesized through various methods, which typically involve multiple synthetic steps that incorporate different chemical reactions to construct its unique molecular structure. While specific commercial sources for purchasing this compound exist, detailed synthesis procedures are often not disclosed in public databases.

Classification

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, pyrimidine, and pyrrolidine
  • Potential Applications: Medicinal chemistry, enzyme inhibition, and drug development
Synthesis Analysis

Methods

The synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea generally follows these steps:

  1. Formation of the Pyrimidine Ring: A condensation reaction occurs between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
  2. Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.
  3. Formation of the Urea Linkage: The final step involves reacting the pyrimidinyl-pyrrolidinyl intermediate with phenyl isocyanate to form the urea linkage.

Technical Details

The synthetic routes may vary based on the starting materials and specific reaction conditions used. Industrial production may employ automated systems for efficiency and yield optimization.

Molecular Structure Analysis

Structure

The molecular structure of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can be represented by its IUPAC name and molecular formula:

  • IUPAC Name: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
  • Molecular Formula: C16H19N5O

Data

The InChI representation for this compound is:

InChI 1S C16H19N5O c22 16 20 13 6 2 1 3 7 13 18 12 14 8 9 17 15 19 14 21 10 4 5 11 21 h1 3 6 9H 4 5 10 12H2 H2 18 20 22 \text{InChI 1S C16H19N5O c22 16 20 13 6 2 1 3 7 13 18 12 14 8 9 17 15 19 14 21 10 4 5 11 21 h1 3 6 9H 4 5 10 12H2 H2 18 20 22 }

This formula indicates the presence of various functional groups and provides insight into its reactivity and potential interactions.

Chemical Reactions Analysis

Reactions

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo several chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution can occur at the pyrimidine ring under appropriate conditions.

Technical Details

The specific conditions for these reactions depend on the reagents used:

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, potassium permanganateOxidized derivatives with additional functional groups
ReductionSodium borohydride, lithium aluminum hydrideReduced derivatives with fewer double bonds
SubstitutionNucleophiles (amines, thiols)Substituted derivatives with new functional groups
Mechanism of Action

The mechanism of action for 1-Phenyl-3-(6-(pyrrolidin-1-y)pyrimidin -4 -yl)urea involves its binding to specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or activation of their functions. For instance, it may act as an inhibitor of certain kinases involved in disease pathways, thereby exerting therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Phenyl -3 -(6 -(pyrrolidin -1 -yl)pyrimidin -4 -yl)urea include:

PropertyValue
AppearanceSolid (typically white or off-white)
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical Properties

The chemical properties include:

PropertyDescription
StabilityStable under normal conditions
ReactivityReacts with nucleophiles and electrophiles
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential use as enzyme inhibitors in various therapeutic applications.
  2. Drug Development: Explored for its efficacy in treating diseases such as cancer and infectious diseases.
  3. Chemical Research: Used as a building block for synthesizing more complex molecules in research settings .
Introduction to 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea as a Cannabinoid Receptor Modulator

Historical Context of CB1 Allosteric Modulators in G Protein-Coupled Receptor Pharmacology

The exploration of CB1 allosteric modulators emerged from critical limitations observed with orthosteric ligands. Orthosteric agonists (e.g., Δ9-tetrahydrocannabinol) produce psychotropic effects, while global inverse agonists/antagonists (e.g., rimonabant) were withdrawn due to severe depression and anxiety risks [5] [10]. These challenges catalyzed research into allosteric sites—topographically distinct from the endogenous ligand-binding domain—offering three pharmacological advantages: reduced on-target side effects due to saturable "ceiling effects"; subtype selectivity leveraging less-conserved allosteric pockets; and pathway bias enabling selective modulation of specific downstream signals [5] [10].

ORG27569 (indole-2-carboxamide) and PSNCBAM-1 (diarylurea), discovered in 2005 and 2007 respectively, became foundational prototypes. ORG27569 paradoxically increased agonist binding affinity while inhibiting G protein coupling—an early demonstration of biased modulation [5]. PSNCBAM-1 demonstrated in vivo efficacy in reducing food intake without rimonabant-like side effects, validating allosteric modulation as a viable anti-obesity strategy [1]. Subsequent discoveries included endogenous modulators (lipoxin A4), peptidic inhibitors (Pepcans), and synthetic scaffolds (ZCZ011, GAT211), collectively expanding the chemical and pharmacological landscape [10].

Table 1: Evolution of Key CB1 Allosteric Modulators

CompoundChemical ClassPrimary ActivityKey Pharmacological Feature
ORG27569 (2005)Indole-2-carboxamidePAM (binding), NAM (G protein signaling)First synthetic CB1 allosteric modulator; induced biased signaling
PSNCBAM-1 (2007)DiarylureaNAM (functional activity)Demonstrated in vivo anorectic effects; established diarylurea scaffold
Lipoxin A4 (2012)EicosanoidPAMEndogenous anti-inflammatory modulator
ZCZ011 (2015)ImidazolePAMProduced analgesia without catalepsy
GAT211 (2016)PyrazoleMixed allosteric agonist/positive modulatorExhibited "bitopic" activity

The translational promise of these compounds is evidenced by two FDA-approved GPCR allosteric drugs: cinacalcet (calcium-sensing receptor PAM) and maraviroc (CCR5 NAM) [5]. For CB1, allosteric ligands mitigate risks of overdose and psychiatric effects while preserving spatial-temporal control of endocannabinoid signaling—a significant advance over orthosteric antagonists [10].

Role of Diarylurea Scaffolds in Allosteric Modulation of Cannabinoid Receptor Type 1 Receptors

Diarylurea compounds constitute a privileged scaffold in CB1 allosteric modulator development, with PSNCBAM-1 serving as the archetypal molecule. Structurally, these ligands feature two aryl rings (A and B) connected via a urea linker—a configuration critical for maintaining optimal distance and orientation for allosteric site engagement [1] [5]. Structure-activity relationship (SAR) studies reveal stringent requirements: Ring A tolerates electron-withdrawing substituents (e.g., 4-Cl, 4-CN, 4-F) that enhance negative cooperativity with orthosteric agonists, while Ring B necessitates nitrogen-containing heterocycles (pyridine or pyrimidine) for receptor interaction. The pyrrolidine moiety on Ring B is optimal, though dimethylamino groups retain partial activity [1] [5].

Replacing PSNCBAM-1’s pyridine with pyrimidine (as in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea) significantly altered pharmacological behavior. While both scaffolds antagonized G protein coupling, pyrimidine derivatives demonstrated enhanced induction of β-arrestin-mediated extracellular signal-regulated kinases 1/2 phosphorylation—a hallmark of biased signaling [1]. This functional divergence underscores how subtle scaffold modifications can steer receptor conformation toward distinct intracellular effector proteins.

Table 2: Structure-Activity Relationship of Diarylurea-Based CB1 Negative Allosteric Modulators

Structural RegionPermitted ModificationsEffect on CB1 ActivityKey Analogs
Ring A4-Cl → 4-F or 4-CNMaintained NAM activity; modulated binding cooperativity7d, 8d [1]
LinkerUrea (optimal) → thiourea or amideReduced or abolished activityNot reported
Ring B (Core)Pyridine → pyrimidineRetained G protein antagonism; gained β-arrestin biasPSNCBAM-1 vs. 7d [1]
Ring B (Substituent)Pyrrolidine → dimethylamino, piperidineDiminished efficacy; pyrrolidine optimal7a-7h series [1]

Biophysical studies suggest diarylureas bind to a membrane-proximal site involving the CB1 extracellular loop 2 and transmembrane helices 1/7, distinct from the orthosteric pocket [5]. This location enables simultaneous modulation of orthosteric ligand binding kinetics and selective impairment of G protein recruitment—properties harnessed in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea to achieve pathway-selective inhibition.

Rationale for Pyrimidine-Pyrrolidine Hybridization in Ligand Design

The strategic incorporation of a pyrimidine-pyrrolidine motif in 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea addresses three key limitations of earlier pyridine-based analogs: synthetic versatility, electronic profile, and biased signaling capacity.

Synthetic Accessibility: Pyrimidine cores (e.g., 2,4-dichloropyrimidine) enable regioselective functionalization via sequential nucleophilic aromatic substitution. As demonstrated in the synthesis of analogs 7a-7h and 8a-8t [1], Suzuki coupling at the C4 position of 2,4-dichloropyrimidine with arylboronic acids proceeds with high selectivity, leaving the C2 chloride available for subsequent amination with pyrrolidine. This orthogonal reactivity facilitates efficient construction of diverse 4-aryl-2-pyrrolidinylpyrimidine intermediates [1] [9].

Electron-Deficient Character: Compared to pyridine, pyrimidine’s lower π-electron density enhances hydrogen-bond accepting capacity and dipole moment. This property:

  • Improves water solubility and bioavailability
  • Strengthens interactions with polar residues in the CB1 allosteric pocket (e.g., Lys214, Ser217) [1]
  • Facilitates nucleophilic displacement reactions during synthesis [1]

Biased Signaling Induction: Pyrimidine-based derivatives (e.g., compound 7d) uniquely activate β-arrestin-dependent extracellular signal-regulated kinases 1/2 phosphorylation while antagonizing G protein pathways—a profile absent in PSNCBAM-1 and orthosteric agonists like CP55,940 [1]. This bias arises from pyrimidine-induced stabilization of a receptor conformation that sterically hinders G protein coupling while promoting β-arrestin recruitment.

Table 3: Synthetic Routes to Pyrimidine-Pyrrolidine Urea Derivatives

StepReactionKey ConditionsIntermediate/ProductYield
1Suzuki coupling2,4-Dichloropyrimidine + (3-Nitrophenyl)boronic acid; Pd catalyst2-Chloro-4-(3-nitrophenyl)pyrimidine (11)60-85%
2Nitro reductionSnCl₂·2H₂O in ethanol3-(2-Chloropyrimidin-4-yl)aniline (12)40%
3Urea formationAniline 12 + substituted isocyanate; THFUrea intermediates 14a-14f50-75%
4Amination14a-14f + pyrrolidine; heatingTarget compounds 7a-7h60-80%

Molecular hybridization strategies fused this motif with the pharmacophoric diarylurea element, leveraging fragment-based design principles [9]. The electron-deficient pyrimidine acts as a bioisostere for pyridine while conferring distinct electronic and steric properties that alter receptor dynamics. This hybridization exemplifies modern GPCR modulator design—optimizing scaffolds for both synthetic tractability and precise control of receptor conformation to achieve therapeutically relevant signaling bias [1] [9] [10].

Properties

CAS Number

1396843-21-2

Product Name

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

IUPAC Name

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea

Molecular Formula

C15H17N5O

Molecular Weight

283.335

InChI

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21)

InChI Key

WNNQWVWMYGFYAS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.